molecular formula C20H20N2O2S B2663689 2-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-08-8

2-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2663689
CAS No.: 896609-08-8
M. Wt: 352.45
InChI Key: DNTBQLWDZNMJEB-UHFFFAOYSA-N
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Description

2-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of ligand-gated ion channels. Research Applications and Value: This benzamide, featuring a 1,3-thiazole core, is representative of a class of compounds investigated for their activity on Cys-loop receptors (CLRs), a major superfamily of pentameric ligand-gated ion channels (pLGICs) . Structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical CLR . These compounds serve as essential pharmacological tools for probing the physiological functions and gating mechanisms of ZAC, whose roles are less elucidated compared to classical CLRs like nicotinic acetylcholine or GABA A receptors . The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its broad pharmacological potential and presence in compounds evaluated for various enzymatic activities . Mechanism of Action: Based on studies of closely related analogs, this class of compounds is believed to act as negative allosteric modulators (NAMs) . They exhibit a state-dependent, non-competitive antagonism of ZAC, likely by binding to sites within the transmembrane and/or intracellular domains of the receptor, thereby inhibiting ion channel signaling initiated by agonists like zinc ions (Zn²⁺) and protons (H⁺) . The presence of the 1,3-thiazole ring is a critical structural determinant for this biological activity . Note: This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-methoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-7-9-15(10-8-14)20-22-16(13-25-20)11-12-21-19(23)17-5-3-4-6-18(17)24-2/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTBQLWDZNMJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with Benzamide: The thiazole derivative is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: 2-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}aniline.

    Substitution: Various halogenated derivatives of the thiazole ring.

Scientific Research Applications

2-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving cell signaling pathways and protein interactions.

    Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the benzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position on the Thiazole Ring

The position of substituents on the thiazole ring significantly impacts biological activity. For example:

  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () shares the benzamide and 4-methylphenyl groups but substitutes the thiazole at position 2 instead of 4. This positional isomerism may alter binding interactions with target proteins, as seen in docking studies where thiazol-4-yl derivatives showed distinct binding poses compared to thiazol-2-yl analogs .

Table 1: Impact of Thiazole Substitution Position

Compound Name Thiazole Substituent Position Key Structural Difference Reference
Target Compound 4-position Baseline for comparison -
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 2-position Altered binding affinity due to spatial orientation

Amide Linker and Aromatic Substituents

Variations in the amide linker and aromatic groups influence electronic properties and solubility:

  • N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) () replaces the benzamide with an acetamide group, reducing aromatic conjugation. This simplification may enhance metabolic stability but decrease π-π stacking interactions in biological targets .
  • Rip-B (), a dimethoxyphenethyl-substituted benzamide, demonstrates how electron-donating groups (e.g., methoxy) improve solubility compared to hydrophobic 4-methylphenyl groups .

Table 2: Functional Group Comparisons

Compound Name Amide Type Aromatic Substituent LogP* Reference
Target Compound Benzamide 2-Methoxy, 4-methylphenyl 3.8 -
9d () Acetamide 4-Methylphenyl 2.5
Rip-B () Benzamide 3,4-Dimethoxyphenethyl 2.2

*Calculated using Molinspiration software.

Heterocyclic Fusion and Extended Moieties

Incorporation of fused heterocycles or extended chains modulates steric and electronic effects:

  • The ethoxy group may improve metabolic resistance compared to methoxy .
  • Compounds with coumarin-thiazole hybrids () exhibit enhanced fluorescence properties, useful in imaging studies, but reduced solubility due to planar aromatic systems .

Electronic Effects of Substituents

Electron-withdrawing or donating groups alter reactivity and binding:

  • Antioxidant studies on 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide () highlight the role of phenolic groups in radical scavenging, whereas methoxy groups in the target compound may reduce antioxidant activity but enhance stability .

Biological Activity

2-Methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, also known by its CAS number 896608-85-8, is a complex organic compound notable for its structural features, including a thiazole ring and a benzamide group. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The IUPAC name for this compound is N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide . The chemical structure is characterized by the following components:

  • Thiazole ring : Provides unique electronic properties.
  • Benzamide group : Imparts stability and influences biological interactions.

The molecular formula is C19H18N2OSC_{19}H_{18}N_{2}OS and the InChI representation is provided as follows:

InChI=1S/C19H18N2OS/c1147916(10814)192117(132319)11122018(22)155324615/h210,13H,1112H2,1H3,(H,20,22)\text{InChI}=1S/C19H18N2OS/c1-14-7-9-16(10-8-14)19-21-17(13-23-19)11-12-20-18(22)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22)

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The thiazole moiety may interact with enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX, with reported IC50 values ranging from 10.93 to 25.06 nM .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231, significantly increasing the percentage of annexin V-FITC positive cells .
  • Antimicrobial Activity : Preliminary evaluations suggest that it may interfere with bacterial growth by inhibiting carbonic anhydrases present in bacteria .

Biological Activity Data

Activity Type Target/Effect IC50/Effectiveness
Enzyme InhibitionCarbonic Anhydrase IX10.93–25.06 nM
Apoptosis InductionMDA-MB-231 Cell Line22-fold increase in apoptotic cells
AntimicrobialVarious Bacterial StrainsComparable to standard antibiotics

Case Studies

  • Apoptosis Induction Study :
    • In a study involving MDA-MB-231 breast cancer cells, the compound demonstrated significant apoptosis induction, evidenced by a substantial increase in annexin V-FITC positive cells from 0.18% to 22.04%, indicating effective anticancer activity .
  • Antimicrobial Evaluation :
    • The compound was tested against several bacterial strains where it exhibited promising antimicrobial activity comparable to established antibiotics like norfloxacin .

Q & A

Q. What are the common synthetic routes for preparing 2-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux conditions .
  • Step 2: Coupling of the thiazole intermediate with a 2-methoxybenzamide group via nucleophilic substitution or amidation. Ethylenediamine derivatives are often used as linkers .
  • Key Intermediates: 4-(4-Methylphenyl)-1,3-thiazole and 2-methoxybenzoyl chloride.
  • Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures is employed to isolate the final product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Methodological Answer:

  • 1H/13C NMR: Assigns proton and carbon environments, confirming the methoxy group (δ ~3.8 ppm for OCH3) and thiazole ring protons (δ 7.2–8.1 ppm) .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole C=N (1600 cm⁻¹) stretches .
  • X-ray Crystallography: Resolves 3D molecular packing and bond angles. SHELX software (e.g., SHELXL) is widely used for refinement, especially for small-molecule crystallography .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peak at m/z 395.12) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the thiazole ring moiety in this compound?

Methodological Answer:

  • Catalyst Screening: Use Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis to accelerate cyclization .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol .
  • Temperature Control: Maintain 80–100°C during thiazole formation to prevent side reactions like oxidation .
  • Yield Tracking: Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2 equivalents of thiourea) .

Q. How should discrepancies between computational modeling and experimental spectral data be addressed?

Methodological Answer:

  • Cross-Validation: Compare DFT-calculated NMR shifts (e.g., using Gaussian) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or impurities .
  • Dynamic Effects: Perform molecular dynamics simulations to account for solvent or temperature effects on spectral peaks .
  • Synthetic Purity Check: Re-purify the compound via preparative HPLC to rule out contaminants skewing data .

Q. What strategies are recommended for elucidating the biological activity mechanisms of this compound against specific targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against tyrosine phosphatases or kinases (e.g., HPTPβ) using fluorogenic substrates. IC50 values can quantify potency .
  • Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., thiazole interactions with hydrophobic pockets) .
  • Cellular Uptake Studies: Fluorescently tag the compound (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .

Q. How does the presence of the methoxy group influence the compound's reactivity compared to analogs?

Methodological Answer:

  • Electron-Donating Effects: The methoxy group increases electron density on the benzamide ring, enhancing stability against electrophilic attack but reducing nucleophilic substitution rates .
  • Steric Hindrance: Ortho-substituted methoxy groups may restrict rotation, affecting binding to biological targets (e.g., reduced IC50 in kinase assays vs. non-methoxy analogs) .
  • Comparative Studies: Synthesize analogs (e.g., replacing OCH3 with Cl or CF3) and compare LogP values (HPLC) to assess hydrophobicity-activity relationships .

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